L-Arabinono-1,4-lactone
Overview
Description
Scientific Research Applications
Synthesis of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate
L-Arabinono-1,4-lactone has been used in the synthesis of 2-keto-3-deoxy-D-xylonate (D-KDX) and 2-keto-3-deoxy-L-arabinonate (L-KDA). These compounds are used as stereochemical probes for demonstrating the metabolic promiscuity of certain organisms towards D-xylose and L-arabinose .
Vitamin C Biosynthesis
L-Arabinono-1,4-lactone is used as a substrate to identify, differentiate, and characterize stereospecific arabino-1,4-lactone oxidase(s)/arabinonolactone oxidase(s) (LdALO) involved in vitamin C biosynthesis .
Floral Nectar Chemistry
A study found a L-gulonolactone oxidase-like protein (MsGulLO) in the floral nectar of Mucuna sempervirens, which has weak oxidase activity with L-gulono-1,4-lactone, among other substrates. This suggests that L-Arabinono-1,4-lactone may play a role in hydrogen peroxide generation in nectar .
Ascorbate Biosynthesis
Research has shown that L-Arabinono-1,4-lactone and its homologs play a role in the pathway of ascorbate biosynthesis .
Yeast Overexpression
L-Arabinono-1,4-lactone has been used in the overexpression of yeast arabinono-1,4-lactone oxidase gene .
Pharmaceutical Research
Due to its involvement in various biological processes, L-Arabinono-1,4-lactone is often used in pharmaceutical research, particularly in the development of drugs that target the pathways it is involved in .
properties
IUPAC Name |
(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-YVZJFKFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313501 | |
Record name | L-Arabinono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arabinono-1,4-lactone | |
CAS RN |
51532-86-6 | |
Record name | L-Arabinono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51532-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arabino-1,4-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Arabinono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-Arabinono-1,4-lactone interact with its target and what are the downstream effects?
A: L-Arabinono-1,4-lactone acts as a competitive inhibitor of α-L-arabinofuranosidases. [, ] These enzymes are responsible for the hydrolysis of α-L-arabinofuranosyl residues from various substrates like polysaccharides and glycoproteins. By binding to the active site of α-L-arabinofuranosidases, L-Arabinono-1,4-lactone prevents the enzyme from binding to its natural substrates, thus inhibiting their breakdown. [] This inhibition can impact various biological processes depending on the context, such as plant cell wall degradation or fungal metabolism.
Q2: What is known about the structural characteristics of L-Arabinono-1,4-lactone?
A2: While specific spectroscopic data is not provided in the provided research, we can deduce some structural information. As a lactone, L-Arabinono-1,4-lactone is a cyclic ester formed by intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule. Its name indicates a five-membered ring structure (furanose form) derived from L-arabinose.
Q3: Are there any studies comparing L-Arabinono-1,4-lactone's inhibitory activity to other related compounds?
A: Research indicates that L-Arabinono-1,4-lactone does not inhibit α-L-arabinopyranosidases, enzymes that specifically hydrolyze α-L-arabinopyranosyl residues. [] This difference in activity highlights the importance of the arabinose ring structure (furanose vs. pyranose) in determining enzyme specificity and inhibitor binding.
Q4: Can you elaborate on the research context where L-Arabinono-1,4-lactone has been studied?
A: The research primarily focuses on understanding the enzymatic mechanisms of carbohydrate-active enzymes, specifically glycosidases. L-Arabinono-1,4-lactone serves as a valuable tool for investigating the activity and specificity of α-L-arabinofuranosidases. [, ] Understanding these enzymes is crucial in various fields such as:
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